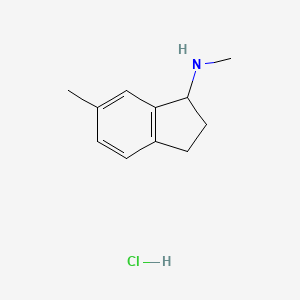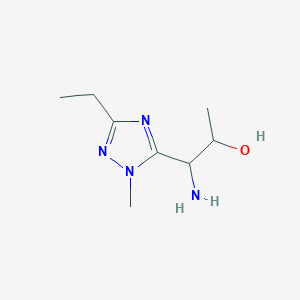![molecular formula C25H22FNO4 B13482341 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoro-substituted phenyl ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation.
Introduction of the Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Deprotection: The Fmoc group is removed under mild basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluoro-substituted phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can facilitate binding to proteins or enzymes, while the fluoro-substituted phenyl ring can enhance the compound’s stability and reactivity. The propanoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid: Similar structure but lacks the fluoro-substitution on the phenyl ring.
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid: Similar structure but lacks the fluoro-substitution.
Uniqueness
The presence of the fluoro-substituted phenyl ring in (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid enhances its chemical stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-15-10-11-20(22(26)12-15)23(13-24(28)29)27-25(30)31-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
YUXDGHOIAMOBDM-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


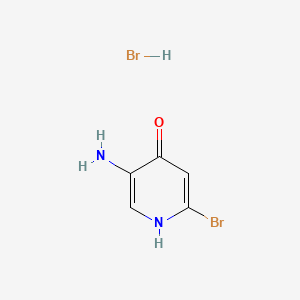
![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)


![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
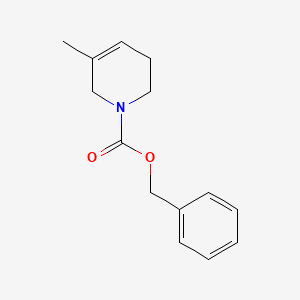

![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
amine](/img/structure/B13482294.png)
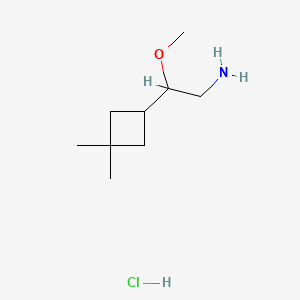
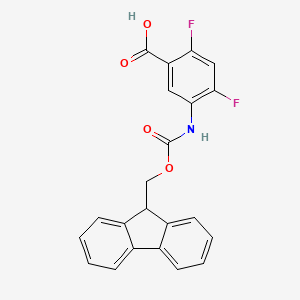
![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
